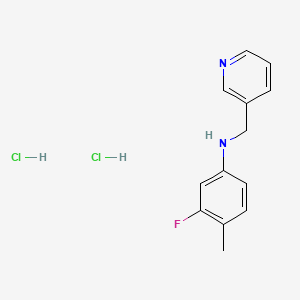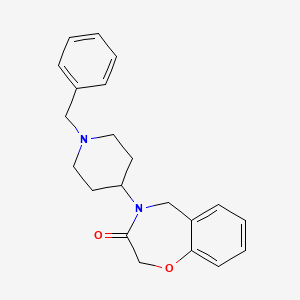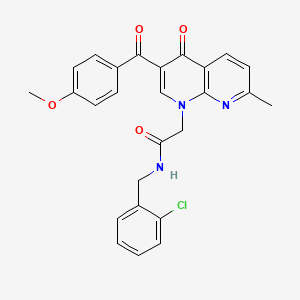
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate is a derivative of isophthalate that has been modified with a trimethylsilyl ethynyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar isophthalate derivatives and their properties, which can be used to infer potential characteristics of this compound.
Synthesis Analysis
The synthesis of related isophthalate derivatives involves various chemical reactions. For instance, hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are synthesized through condensation polymerization, with the molecular weight being controlled by the core-to-monomer ratio . Another synthesis method involves the electrochemical reduction of substituted phthalic anhydrides and phthalic imides in the presence of chlorotrimethylsilane to produce 1,3-bis-trimethylsilyloxy substituted isobenzofurane and isoindoles . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as the use of trimethylsilyl groups and condensation reactions.
Molecular Structure Analysis
The molecular structure of isophthalate derivatives can vary significantly. For example, dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate show different orientations of the methyl carboxylate moieties with respect to the benzene ring, which affects their supramolecular aggregation . This implies that the introduction of a trimethylsilyl ethynyl group in this compound could also influence its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Isophthalate derivatives can undergo various chemical reactions. The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, for example, was investigated and found to proceed via an SN1 mechanism . Additionally, metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents have been synthesized and characterized, indicating that isophthalate derivatives can form complex structures with metals . These findings suggest that this compound could also participate in similar reactions, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of isophthalate derivatives are diverse. Hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are reported to be soluble in common organic solvents and have low intrinsic viscosities . The antioxidant and antibacterial activities of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents have also been evaluated, showing significant biological activities . These properties indicate that this compound may also exhibit unique solubility characteristics and biological activities, which could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Supramolecular Aggregation
Dimethyl 5-((trimethylsilyl)ethynyl)isophthalate and its derivatives, such as dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate, have been studied for their unique crystal structures. These structures feature supramolecular aggregation, supported by various interactions like hydrogen bonding and π–π interactions, which are crucial in materials science and crystal engineering (Hauptvogel, Seichter, & Weber, 2018).
Use in Sensitizer Synthesis for Photovoltaics
The compound has been utilized in the synthesis of rigid-rod sensitizers for studying the dynamics of electron injection in metal oxide semiconductor nanoparticles. This application is significant in the field of photovoltaics and renewable energy (Wang, Schlegel, & Galoppini, 2002).
Optical Activity and Reaction Mechanism
Research on the optical activity of this compound and its analogs has provided insights into reaction mechanisms like the SN1 process. This is important in understanding chemical kinetics and reaction dynamics (Pen, 2014).
Improving Polymer Properties
The compound has been used to improve the properties of poly(butylene succinate) (PBS) through slight cross-linking. This approach enhances the crystallization rate, mechanical properties, and processability of PBS, which is significant in polymer science and engineering (Liu et al., 2016).
Eigenschaften
IUPAC Name |
dimethyl 5-(2-trimethylsilylethynyl)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4Si/c1-18-14(16)12-8-11(6-7-20(3,4)5)9-13(10-12)15(17)19-2/h8-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDHTSLJVZONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)

![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)



![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)
![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)


![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)